molecular formula C12H17NO B1353784 (S)-3-(3-Methoxyphenyl)piperidine CAS No. 88784-37-6

(S)-3-(3-Methoxyphenyl)piperidine

Cat. No.: B1353784
CAS No.: 88784-37-6
M. Wt: 191.27 g/mol
InChI Key: LXCUAFVVTHZALS-LLVKDONJSA-N
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Description

(S)-3-(3-Methoxyphenyl)piperidine is a chiral piperidine derivative characterized by the presence of a methoxy group attached to the phenyl ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties and its role as an intermediate in the synthesis of various bioactive molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-3-(3-Methoxyphenyl)piperidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available 3-methoxybenzaldehyde and (S)-piperidine.

    Formation of Schiff Base: The 3-methoxybenzaldehyde reacts with (S)-piperidine to form a Schiff base under mild acidic conditions.

    Reduction: The Schiff base is then reduced using a reducing agent such as sodium borohydride or lithium aluminum hydride to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve:

    Catalytic Hydrogenation: Using a palladium or platinum catalyst to hydrogenate the Schiff base.

    Continuous Flow Synthesis: Employing continuous flow reactors to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(S)-3-(3-Methoxyphenyl)piperidine undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The piperidine ring can be reduced to form a piperidine derivative.

    Substitution: The methoxy group can be substituted with other functional groups using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like methyl iodide.

Major Products

    Oxidation: Formation of 3-hydroxyphenylpiperidine.

    Reduction: Formation of reduced piperidine derivatives.

    Substitution: Formation of substituted phenylpiperidine derivatives.

Scientific Research Applications

(S)-3-(3-Methoxyphenyl)piperidine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic properties, including analgesic and anti-inflammatory effects.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of (S)-3-(3-Methoxyphenyl)piperidine involves its interaction with specific molecular targets:

    Molecular Targets: It may bind to receptors or enzymes, modulating their activity.

    Pathways Involved: It can influence signaling pathways related to pain, inflammation, or neurotransmission.

Comparison with Similar Compounds

Similar Compounds

    ®-3-(3-Methoxyphenyl)piperidine: The enantiomer of (S)-3-(3-Methoxyphenyl)piperidine with different pharmacological properties.

    3-(4-Methoxyphenyl)piperidine: A structural isomer with the methoxy group at a different position on the phenyl ring.

    3-(3-Hydroxyphenyl)piperidine: A derivative with a hydroxyl group instead of a methoxy group.

Uniqueness

This compound is unique due to its specific stereochemistry and the presence of the methoxy group, which can influence its binding affinity and selectivity for molecular targets.

Properties

IUPAC Name

(3S)-3-(3-methoxyphenyl)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO/c1-14-12-6-2-4-10(8-12)11-5-3-7-13-9-11/h2,4,6,8,11,13H,3,5,7,9H2,1H3/t11-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXCUAFVVTHZALS-LLVKDONJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC(=C1)[C@@H]2CCCNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449616
Record name (S)-3-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88784-37-6
Record name (S)-3-(3-Methoxyphenyl)piperidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449616
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a stirred mixture of 100 ml of 10% aqueous sodium hydroxide and 100 ml of dichloromethane was added 15 g of 3-(3-methoxyphenyl)piperidine hydrochloride. After a few minutes, the layers were separated and the organic layer was dried using potassium carbonate. Evaporation of the dichloromethane solution then afforded 12.6 g of the title compound as an oil.
Quantity
100 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 3-(3-pyridinyl)methoxybenzene (22.0 g, 0.099 mol) in methanol (250 ml), PtO2 (2 g) and conc. HCl (30 ml) were added and the mixture was hydrogenated at 0.34 MPa in a Parr apparatus. After complete hydrogenation, the catalyst was filtered off. Most of the solvent was evaporated, the residue was made alkaline with 1 M NaOH and extracted with ether. The ether-phase was dried (Na2SO4) and the solvent evaporated giving 18 g of the amine product. The hydrochloride was made and then recrystallized from ethanol/ether yielding 20.9 g (93%), mp. 137°-138.5° C.
Quantity
22 g
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
250 mL
Type
reactant
Reaction Step One
Name
Quantity
2 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 2
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 3
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 4
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 5
(S)-3-(3-Methoxyphenyl)piperidine
Reactant of Route 6
(S)-3-(3-Methoxyphenyl)piperidine

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